molecular formula C19H26ClN3O4S B2713866 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one hydrochloride CAS No. 1351649-58-5

1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one hydrochloride

Cat. No. B2713866
CAS RN: 1351649-58-5
M. Wt: 427.94
InChI Key: XPQPCDPVHHSHIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one hydrochloride is a useful research compound. Its molecular formula is C19H26ClN3O4S and its molecular weight is 427.94. The purity is usually 95%.
BenchChem offers high-quality 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathway Elucidation

Research has identified the metabolic pathways of compounds structurally related to 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one hydrochloride, such as Lu AA21004, which is metabolized into several oxidative products involving cytochrome P450 enzymes. This understanding aids in predicting drug interactions and optimizing dosing regimens (Hvenegaard et al., 2012).

Synthetic Pathways and Derivative Creation

Innovations in synthetic chemistry have led to the creation of novel derivatives of compounds with similar structures, focusing on enhancing their pharmacological properties. For example, the design and synthesis of new derivatives have been explored for their antidepressant and anxiolytic effects, demonstrating the versatility of these compounds in drug development (Kumar et al., 2017).

Hypolipidemic Activity

Derivatives structurally related to the mentioned compound have shown significant activity in lowering serum lipid levels in animal models, indicating potential for the treatment of hyperlipidemia and associated cardiovascular diseases (Ashton et al., 1984).

Antiviral Properties

Research into bis(heteroaryl)piperazines, a class to which the compound belongs, has identified potent non-nucleoside inhibitors of HIV-1 reverse transcriptase. This highlights the potential of such compounds in the development of new antiretroviral therapies (Romero et al., 1994).

Analytical Method Development

The compound's derivatives have been used to develop sensitive and selective analytical methods for their detection and quantification in biological matrices. Such methods are crucial for pharmacokinetic studies and therapeutic drug monitoring (Kline et al., 1999).

Material Science Applications

Beyond pharmacology, derivatives of 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one hydrochloride have been explored in the synthesis of novel polyamides, demonstrating the compound's versatility and potential applications in material sciences (Hattori & Kinoshita, 1979).

properties

IUPAC Name

3-(benzenesulfonyl)-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S.ClH/c1-15-18(16(2)26-20-15)14-21-9-11-22(12-10-21)19(23)8-13-27(24,25)17-6-4-3-5-7-17;/h3-7H,8-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQPCDPVHHSHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one hydrochloride

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